molecular formula C9H14O2 B14687861 Ethyl 4-methylidenehex-2-enoate CAS No. 26448-75-9

Ethyl 4-methylidenehex-2-enoate

Cat. No.: B14687861
CAS No.: 26448-75-9
M. Wt: 154.21 g/mol
InChI Key: IEUNAKPJPSPBKP-UHFFFAOYSA-N
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Description

Ethyl 4-methylidenehex-2-enoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers. This compound, with the molecular formula C9H14O2, is notable for its unique structure, which includes a double bond and an ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-methylidenehex-2-enoate can be synthesized through the esterification of 4-methylidenehex-2-enoic acid with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-methylidenehex-2-enoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to produce 4-methylidenehex-2-enoic acid and ethanol.

    Reduction: The ester can be reduced using reagents like lithium aluminum hydride to yield the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or alcohols under mild conditions.

Major Products Formed:

    Hydrolysis: 4-methylidenehex-2-enoic acid and ethanol.

    Reduction: Corresponding alcohol.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-methylidenehex-2-enoate has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of ethyl 4-methylidenehex-2-enoate involves its interaction with various molecular targets. The ester functional group can undergo hydrolysis in biological systems, releasing the corresponding acid and alcohol, which may exert biological effects. The double bond in the molecule can participate in addition reactions, potentially modifying its activity and interactions with biological molecules.

Comparison with Similar Compounds

    Ethyl acetate: Another ester with a simpler structure, commonly used as a solvent.

    Methyl butyrate: An ester with a fruity odor, used in flavorings and fragrances.

    Ethyl propionate: Similar in structure but with a different carbon chain length, used in food additives.

Uniqueness: Ethyl 4-methylidenehex-2-enoate is unique due to its double bond and specific ester configuration, which impart distinct chemical and physical properties

Properties

CAS No.

26448-75-9

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

ethyl 4-methylidenehex-2-enoate

InChI

InChI=1S/C9H14O2/c1-4-8(3)6-7-9(10)11-5-2/h6-7H,3-5H2,1-2H3

InChI Key

IEUNAKPJPSPBKP-UHFFFAOYSA-N

Canonical SMILES

CCC(=C)C=CC(=O)OCC

Origin of Product

United States

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